

# Physicochemical Properties of Antibiotic PF-1052: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Antibiotic PF 1052

Cat. No.: B605518

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## Introduction

Antibiotic PF-1052 is a secondary metabolite isolated from the fungus *Phoma* sp.[1]. This compound has garnered interest within the scientific community due to its diverse biological activities, including antibacterial, antifungal, and phytotoxic properties. Notably, PF-1052 has been identified as a specific inhibitor of neutrophil migration, suggesting its potential as an anti-inflammatory agent[2]. This technical guide provides a comprehensive overview of the known physicochemical properties of Antibiotic PF-1052, detailed experimental protocols for its study, and visualizations to aid in understanding its isolation and biological activities.

## Core Physicochemical Properties

Antibiotic PF-1052 is characterized as a colorless oily substance in its purified form, though it can also be presented as a solid powder[2]. A summary of its key physicochemical properties is presented in the tables below.

## Table 1: General Physicochemical Properties of Antibiotic PF-1052

Property	Value	Source
Molecular Formula	C <sub>26</sub> H <sub>39</sub> NO <sub>4</sub>	[2]
Molecular Weight	429.60 g/mol	[2]
Appearance	Colorless oily substance / Solid powder	[2]
CAS Number	147317-15-5	[2]

**Table 2: Solubility Profile of Antibiotic PF-1052**

Solvent	Solubility	Source
Water	Insoluble	
Dimethyl Sulfoxide (DMSO)	Soluble	
Methanol	Soluble	
Chloroform	Soluble	
Acetone	Soluble	
Ethyl Acetate	Soluble	

Note: Quantitative solubility data (e.g., in mg/mL) is not extensively reported in the available literature.

**Table 3: Spectroscopic Data for Antibiotic PF-1052**

Spectroscopic Technique	Observed Characteristics	Source
UV-Vis (in Methanol)	$\lambda_{\text{max}}$ at 235 and 295 nm	
Infrared (IR)	Characteristic peaks indicating the presence of functional groups such as C=O, C=C, and C-O.	
$^1\text{H}$ NMR	Spectra have been recorded in deuterated chloroform.	
$^{13}\text{C}$ NMR	Spectra have been recorded in deuterated chloroform.	

Note: Detailed NMR data, including chemical shifts and coupling constants, are not publicly available in the reviewed literature.

## Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and characterization of Antibiotic PF-1052. These protocols are based on established techniques for the study of fungal secondary metabolites.

### Isolation and Purification of Antibiotic PF-1052

The isolation and purification of PF-1052 from *Phoma* sp. fermentation broth typically involves a multi-step process combining solvent extraction and chromatography.

#### 1. Fermentation and Extraction:

- **Culture:** *Phoma* sp. is cultured in a suitable liquid medium under aerobic conditions to promote the production of PF-1052.
- **Extraction:** The culture broth is harvested and subjected to solvent extraction using a water-immiscible organic solvent such as ethyl acetate. The organic phase, containing PF-1052, is separated from the aqueous phase.

- **Concentration:** The organic extract is concentrated under reduced pressure to yield a crude extract.

## 2. Chromatographic Purification:

- **Silica Gel Column Chromatography:** The crude extract is subjected to silica gel column chromatography.
  - **Stationary Phase:** Silica gel (70-230 mesh).
  - **Mobile Phase:** A gradient solvent system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
  - **Fraction Collection:** Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing PF-1052.
- **Further Purification (Optional):** Fractions containing PF-1052 may be pooled and subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to achieve high purity.

## Spectroscopic Analysis

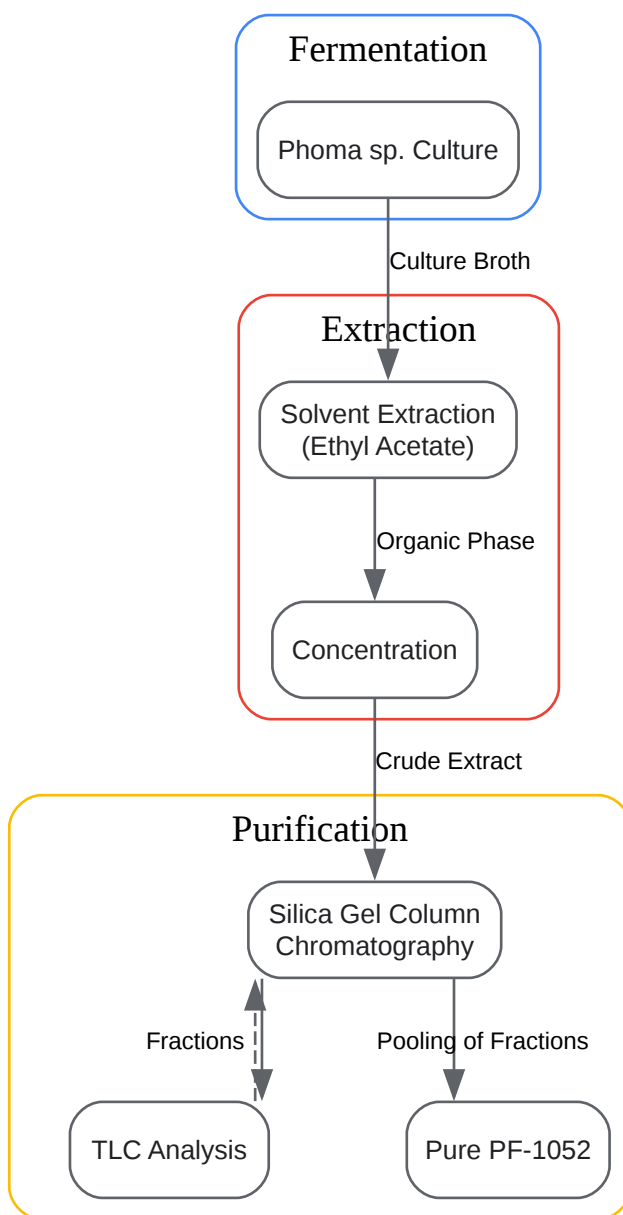
Standard spectroscopic techniques are used to elucidate and confirm the structure of PF-1052.

- **NMR Spectroscopy:**
  - **Sample Preparation:** A purified sample of PF-1052 is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ).
  - **Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are crucial for complete structural assignment.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.

- UV-Vis and IR Spectroscopy: These techniques provide information about the electronic transitions and functional groups present in the molecule, respectively.

## Visualizations

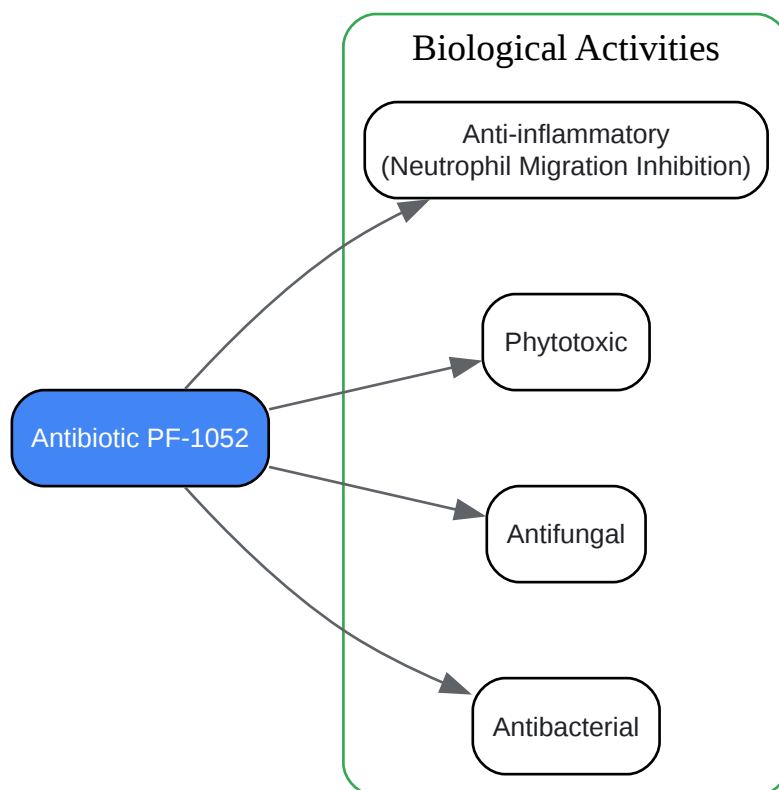
### Experimental Workflow: Isolation and Purification of Antibiotic PF-1052



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Figure 1. Workflow for the isolation and purification of Antibiotic PF-1052.

## Logical Relationship: Biological Activities of Antibiotic PF-1052



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## References

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- 2. medkoo.com [medkoo.com]
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